N-(2,5-dimethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
Description
This compound features a sulfanyl acetamide scaffold linked to a 2,5-dimethoxyphenyl group and a 2-oxo-hexahydroquinazolin moiety.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-24-11-7-8-15(25-2)14(9-11)19-16(22)10-26-17-12-5-3-4-6-13(12)20-18(23)21-17/h7-9H,3-6,10H2,1-2H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDHAEOWHNDZQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Sulfanylacetamide Linkage: This step involves the reaction of the quinazolinone derivative with a suitable thiol compound to introduce the sulfanyl group, followed by acylation with chloroacetic acid or its derivatives to form the acetamide linkage.
Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the acetamide derivative through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone moiety can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Key Compounds:
N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide Core Structure: Hexahydroquinazolinone with a butanamide linker. Substituents: 4-Fluorophenyl vs. 2,5-dimethoxyphenyl. Activity: MMP-9 inhibition with KD = 320 nM; disrupts proMMP-9 interactions with integrins and CD44 .
JNJ0966 Core Structure: Bithiazole-acetamide. Substituents: Methoxyphenylamino groups. Activity: MMP-9 inhibition (KD = 5.0 µM); crosses the blood-brain barrier .
Compounds 13a–e () Core Structure: Cyanoacetanilide coupled with diazonium salts. Substituents: Varied aryl groups (e.g., 4-methylphenyl, 4-methoxyphenyl). Synthesis: High yields (94–95%) via diazonium coupling .
Physicochemical Properties
Notes:
- The 2,5-dimethoxyphenyl group in the target compound balances lipophilicity and solubility better than halogenated analogs.
Key Findings :
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide (CAS No. 946372-27-6) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 346.41 g/mol
- Structural Features : It includes a dimethoxyphenyl group, a sulfanylacetamide linkage, and a quinazolinone moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound was evaluated against various cancer cell lines using standard assays such as MTT and colony formation assays.
Case Studies
-
Study on A549 Lung Adenocarcinoma Cells :
- Method : A549 cells were treated with varying concentrations of the compound for 24 hours.
- Results : The compound exhibited significant cytotoxicity with an IC₅₀ value of approximately 25 µM. Post-treatment viability was reduced to 45%, indicating potent anticancer activity compared to control groups treated with standard chemotherapeutics like cisplatin .
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects against various pathogens.
Antimicrobial Efficacy
- Study on Multidrug-resistant Bacteria :
- Pathogens Tested : Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus.
- Results : The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL. Notably, it showed effectiveness against methicillin-resistant strains of Staphylococcus aureus (MRSA) .
Summary of Biological Activities
| Activity Type | Test Subject | IC₅₀ / MIC Values | Observations |
|---|---|---|---|
| Anticancer | A549 lung cancer cells | ~25 µM | Induces apoptosis via caspase activation |
| Antimicrobial | MRSA | 10–20 µg/mL | Effective against multidrug-resistant pathogens |
Q & A
Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, sulfanyl group incorporation, and amide bond formation. For example, thiol-quinazolinone intermediates are reacted with activated acetamide derivatives under controlled pH and temperature (e.g., 60–80°C in aprotic solvents like DMF). Optimization employs statistical design of experiments (DoE) to evaluate variables such as solvent polarity, catalyst loading (e.g., triethylamine), and reaction time. Central composite designs or factorial experiments minimize trial-and-error approaches, as highlighted in chemical engineering methodologies .
| Key Reaction Parameters | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑ Yield above 70°C |
| Solvent (e.g., DMF) | Anhydrous | Prevents hydrolysis |
| Catalyst (Triethylamine) | 1.5–2.0 equiv | Maximizes efficiency |
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what analytical challenges arise?
Methodological Answer: 1H/13C NMR confirms the acetamide linkage and quinazolinone ring integrity, while FT-IR validates sulfanyl (C-S) and carbonyl (C=O) groups. Challenges include signal overlap in aromatic regions (2,5-dimethoxyphenyl) and dynamic thiol tautomerism, requiring low-temperature NMR or deuterated DMSO to stabilize conformers. High-resolution mass spectrometry (HRMS) resolves molecular ion peaks (e.g., [M+H]+) with <2 ppm error. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) identifies trace byproducts .
Q. What initial biological screening assays are recommended to assess its bioactivity?
Methodological Answer: Begin with in vitro cytotoxicity assays (e.g., MTT/PrestoBlue on cancer cell lines) to evaluate IC50 values. Parallel enzyme inhibition studies (e.g., kinase or protease targets) use fluorogenic substrates to quantify inhibition kinetics. For antimicrobial activity, employ microdilution assays against Gram-positive/negative bacteria. Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates to mitigate variability .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction yields and selectivity?
Methodological Answer: Density functional theory (DFT) calculates transition-state energies to identify rate-limiting steps (e.g., sulfanyl group transfer). Molecular docking predicts steric hindrance in quinazolinone-acetamide coupling, guiding solvent selection (e.g., THF vs. DCM). Reaction path sampling (e.g., using NWChem or Gaussian) models competing pathways, such as unwanted oxidation of thiols, enabling preemptive condition adjustments. These methods align with ICReDD’s integrated computational-experimental frameworks .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
Methodological Answer: Discrepancies between in vitro and in vivo results often stem from metabolic instability or off-target effects. Use comparative metabolomics (LC-MS/MS) to identify degradation products in plasma vs. buffer. Knockout cell lines (e.g., CRISPR-Cas9) isolate target-specific effects. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity). Replicate experiments in ≥2 model organisms (e.g., zebrafish and murine models) to assess translational relevance .
Q. How are structure-activity relationships (SARs) systematically investigated for derivatives?
Methodological Answer: Design a focused library with variations in methoxy positions (2,5 vs. 3,4-dimethoxyphenyl) and sulfanyl substituents. Test derivatives in standardized assays (e.g., IC50 in kinase panels). Use multivariate analysis (PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with activity. For example, bulkier substituents on the quinazolinone ring may enhance target binding but reduce solubility, requiring balanced optimization .
Q. What advanced techniques elucidate its metabolic stability and pharmacokinetic properties?
Methodological Answer: Hepatocyte microsomal assays (human/rat) quantify phase I/II metabolism rates. CYP450 inhibition assays identify enzyme interactions (e.g., CYP3A4). For in vivo PK, use radiolabeled compounds (14C-acetamide) to track absorption/distribution in rodent models. Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro data to predict human dosing. These approaches align with FDA guidelines for preclinical development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
